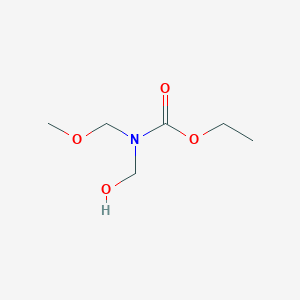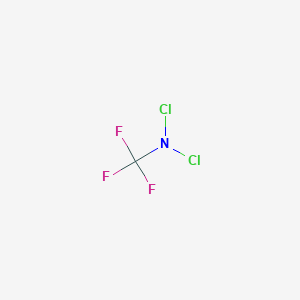
Lutetium phosphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium phosphide (LuP) is a semiconductor material that has been the subject of scientific research for its unique properties. It is a compound of lutetium and phosphorus with a chemical formula of LuP. This material has attracted attention due to its potential applications in electronic and optoelectronic devices.
Wissenschaftliche Forschungsanwendungen
Lutetium phosphide has been studied for its potential applications in electronic and optoelectronic devices. It has been used as a material for the fabrication of light-emitting diodes (LEDs), transistors, and solar cells. Lutetium phosphide-based LEDs have shown promising results in terms of their efficiency and stability. Lutetium phosphide-based transistors have also shown high electron mobility, making them suitable for high-speed electronic applications.
Wirkmechanismus
The mechanism of action of Lutetium phosphide is not well understood. However, it is believed that the material's unique properties, such as its bandgap and electron mobility, play a crucial role in its electronic and optoelectronic applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Lutetium phosphide. However, studies have shown that the material is non-toxic and biocompatible, making it suitable for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Lutetium phosphide in lab experiments include its high electron mobility, stability, and non-toxicity. However, the limitations include the high cost of synthesis and the limited availability of the material.
Zukünftige Richtungen
There are several future directions for the research on Lutetium phosphide. These include:
1. Further studies on the material's electronic and optoelectronic properties to optimize its performance in devices.
2. Development of new synthesis methods to reduce the cost of production.
3. Investigation of the material's potential applications in biomedical devices, such as biosensors and drug delivery systems.
4. Exploration of the material's properties in extreme conditions, such as high pressure and temperature.
Conclusion:
Lutetium phosphide is a promising material for electronic and optoelectronic applications. Its unique properties make it suitable for the fabrication of high-performance devices. Further research is needed to fully understand the material's mechanism of action and its potential applications in various fields.
Synthesemethoden
Lutetium phosphide can be synthesized by several methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and metalorganic chemical vapor deposition (MOCVD). Among these methods, MOCVD is the most commonly used method for the synthesis of Lutetium phosphide. In this method, a mixture of lutetium and phosphorus precursors is heated in a reactor under a controlled atmosphere. The reaction between the precursors results in the formation of Lutetium phosphide.
Eigenschaften
CAS-Nummer |
12032-05-2 |
|---|---|
Produktname |
Lutetium phosphide |
Molekularformel |
LuP |
Molekulargewicht |
205.941 g/mol |
IUPAC-Name |
phosphanylidynelutetium |
InChI |
InChI=1S/Lu.P |
InChI-Schlüssel |
PQFNNANPDJBCCR-UHFFFAOYSA-N |
SMILES |
P#[Lu] |
Kanonische SMILES |
P#[Lu] |
Andere CAS-Nummern |
12032-05-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



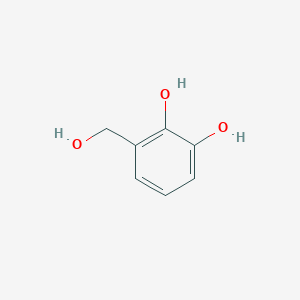
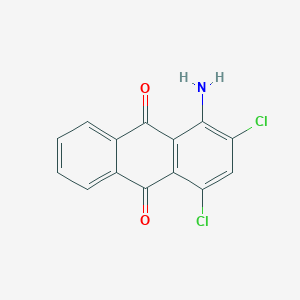
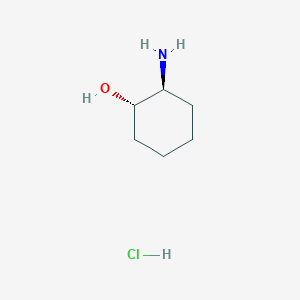
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
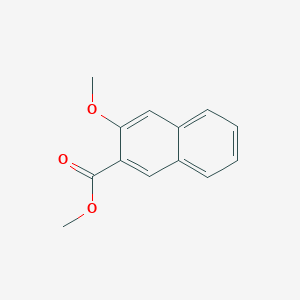
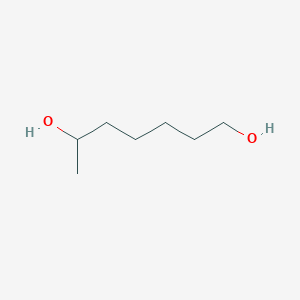
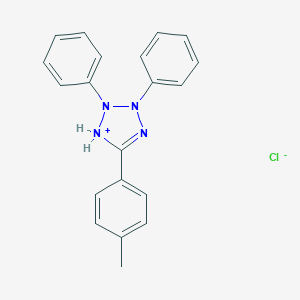
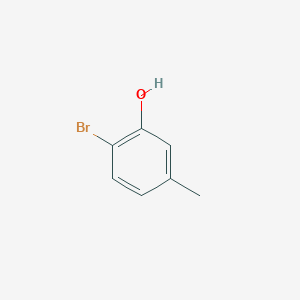
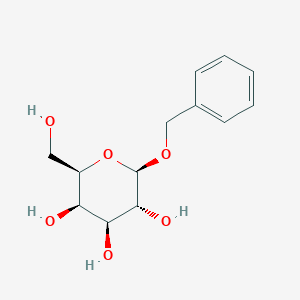
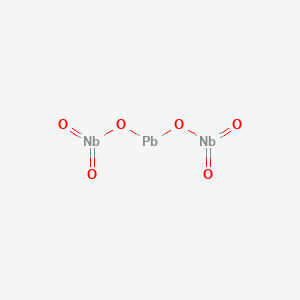
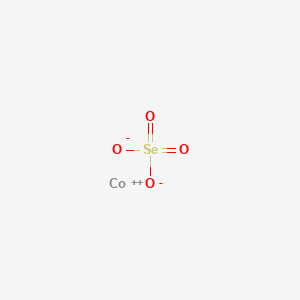
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)
